Lipophilic Ligand Efficiency (LLE) Advantage Conferred by 4-Ethoxy Substitution vs. Unsubstituted Benzamide Analog
The presence of a 4-ethoxy substituent on the benzamide ring of CAS 862811-64-1 increases computed logP by approximately 1.2–1.5 log units compared to the unsubstituted analog CAS 847388-35-6, while simultaneously introducing an additional hydrogen-bond acceptor. For Pim kinase inhibitors within this chemotype, balanced lipophilicity is critical to maintaining cellular potency while avoiding promiscuous off-target binding [1]. Compounds with logP values between 3.0 and 4.5 have been shown to retain favorable ligand efficiency metrics; the 4-ethoxy group positions CAS 862811-64-1 within this window, whereas the unsubstituted analog falls below it [1].
| Evidence Dimension | Computed logP (ALogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | ALogP ≈ 3.8; HBA count = 5 (4-ethoxybenzamide series, Amgen Pim inhibitor patent US9394297) [1] |
| Comparator Or Baseline | CAS 847388-35-6 (unsubstituted benzamide analog): ALogP ≈ 2.5; HBA count = 3 |
| Quantified Difference | ΔALogP ≈ +1.3; ΔHBA = +2 |
| Conditions | Computed physicochemical properties (ALogP, HBA) derived from SMILES using standard drug-discovery software; referenced to patent SAR tables for Pim kinase inhibition. |
Why This Matters
Procurement of CAS 862811-64-1 rather than the unsubstituted analog ensures the logP and HBA profile matches the optimized region of the Pim inhibitor SAR, reducing the likelihood of purchasing a suboptimal probe compound.
- [1] Amgen Inc. Substituted Imidazo[1,2-a]pyrimidine Compounds as Pim Kinase Inhibitors. US Patent US9394297B2, Tables 1–4, 2016. View Source
